1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring substituted with difluoromethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of Difluoromethyl Group: Difluoromethylation can be performed using difluoromethylating agents under radical or nucleophilic conditions.
Sulfonamide Formation: The sulfonamide group is introduced through sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various sulfonamide derivatives .
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Agrochemicals: The compound is explored for its use in pesticides and herbicides.
Biological Studies: It serves as a tool in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as inhibition of cell proliferation or disruption of metabolic pathways .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A key intermediate in the synthesis of succinate dehydrogenase inhibitors.
1-(Difluoromethyl)-1H-pyrazol-3-yl derivatives: These compounds share structural similarities and are used in similar applications.
Uniqueness: 1-(Difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal and agricultural chemistry .
Properties
Molecular Formula |
C12H17F2N5O2S |
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Molecular Weight |
333.36 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H17F2N5O2S/c1-9(7-18-5-3-4-15-18)6-16-22(20,21)11-8-19(12(13)14)17-10(11)2/h3-5,8-9,12,16H,6-7H2,1-2H3 |
InChI Key |
LHPUFZAWSIGWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC(C)CN2C=CC=N2)C(F)F |
Origin of Product |
United States |
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